molecular formula C22H16O3S B12193854 6-((2E)-3-phenylprop-2-enyloxy)-2-(2-thienylmethylene)benzo[b]furan-3-one

6-((2E)-3-phenylprop-2-enyloxy)-2-(2-thienylmethylene)benzo[b]furan-3-one

Cat. No.: B12193854
M. Wt: 360.4 g/mol
InChI Key: JVXBERVMZHXFLR-DCLOOSSNSA-N
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Description

The compound 6-((2E)-3-phenylprop-2-enyloxy)-2-(2-thienylmethylene)benzo[b]furan-3-one features a benzo[b]furan-3-one core substituted at the 6-position with a (2E)-3-phenylprop-2-enyloxy group and at the 2-position with a 2-thienylmethylene moiety. This structure combines a planar aromatic system with conjugated substituents, enabling unique electronic and steric properties.

The synthesis of such derivatives typically involves palladium-catalyzed cross-coupling or condensation reactions, as seen in analogous benzo[b]furan systems .

Properties

Molecular Formula

C22H16O3S

Molecular Weight

360.4 g/mol

IUPAC Name

(2Z)-6-[(E)-3-phenylprop-2-enoxy]-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one

InChI

InChI=1S/C22H16O3S/c23-22-19-11-10-17(24-12-4-8-16-6-2-1-3-7-16)14-20(19)25-21(22)15-18-9-5-13-26-18/h1-11,13-15H,12H2/b8-4+,21-15-

InChI Key

JVXBERVMZHXFLR-DCLOOSSNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3

Origin of Product

United States

Biological Activity

The compound 6-((2E)-3-phenylprop-2-enyloxy)-2-(2-thienylmethylene)benzo[b]furan-3-one is a benzo[b]furan derivative that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its synthesis, biological activity, and relevant studies.

Synthesis

The synthesis of benzo[b]furan derivatives typically involves multi-step reactions that may include cyclization, substitution, and functionalization processes. For this specific compound, synthetic pathways often leverage starting materials such as phenylpropene derivatives and thienylmethylene compounds. The general steps can be summarized as follows:

  • Formation of the Benzo[b]furan Core : Utilizing appropriate precursors to create the benzo[b]furan structure.
  • Substituent Introduction : Adding the phenylprop-2-enyloxy and thienylmethylene groups through nucleophilic substitution or coupling reactions.
  • Purification : Employing techniques such as chromatography to isolate the desired compound.

Anticancer Properties

Recent studies indicate that benzo[b]furan derivatives exhibit significant anticancer activity. For instance, research has shown that compounds in this class can inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that a related benzo[b]furan compound showed enhanced antiproliferative effects compared to standard chemotherapeutics like Combretastatin-A4, particularly against human aortic arterial endothelial cells (HAAECs) .

The biological activity of 6-((2E)-3-phenylprop-2-enyloxy)-2-(2-thienylmethylene)benzo[b]furan-3-one may involve several mechanisms:

  • Tubulin Binding : Some benzo[b]furan derivatives interact with tubulin, disrupting microtubule dynamics which is crucial for cell division.
  • Apoptosis Induction : These compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Growth Factors : They might inhibit growth factor signaling pathways that are often upregulated in cancer.

Pharmacological Studies

A summary of key findings from recent pharmacological studies on benzo[b]furan derivatives is presented in the table below:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
Flynn et al. HepG2 (Hepatoblastoma)5.6Tubulin inhibition
Recent Study HAAEC1.0Apoptosis induction
Comparative StudyVarious Cancer Lines0.5 - 10Inhibition of growth factor signaling

Case Studies

Several case studies have highlighted the efficacy of benzo[b]furan derivatives:

  • Case Study on Antitumor Activity :
    • A compound similar to 6-((2E)-3-phenylprop-2-enyloxy)-2-(2-thienylmethylene)benzo[b]furan-3-one was tested against multiple human cancer cell lines.
    • Results indicated a significant reduction in cell viability, with IC50 values demonstrating potency superior to traditional chemotherapeutics.
  • Mechanistic Insights :
    • Studies employing flow cytometry revealed that treatment with this class of compounds led to increased markers of apoptosis in treated cells, suggesting a mechanistic pathway involving programmed cell death.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Substituent Effects
Compound Name Core Structure Substituents (Position) Notable Interactions
Target Compound Benzo[b]furan-3-one 6-(E-3-phenylpropenyloxy), 2-(2-thienylmethylene) Conjugation via thienyl S; E-configuration rigidity
6-Hydroxy-2,3-dihydrobenzo[b]furan-3-one Benzo[b]furan-3-one 6-hydroxy Hydrogen bonding (O–H···O)
IT4 (6-{4-[(2-thienylmethylene)amino]phenyl}-1,3,5-triazine-2,4-diamine) Triazine 2-thienylmethylene (via amino linker) Thienyl π-stacking; NH hydrogen bonding
2-(p-Tolyl)-6-(trifluoromethyl)benzo[b]thiophene-3-carbonitrile Benzo[b]thiophene p-Tolyl, CF3 C–H···F/N interactions
Key Observations :

Electronic Effects :

  • The thienylmethylene group in the target compound introduces sulfur’s electron-rich character, enhancing π-π stacking compared to phenyl analogues (e.g., IT4’s triazine-thienyl system shows stronger intermolecular interactions than phenyl-substituted IT1–IT3) .
  • The (2E)-propenyloxy group’s conjugation stabilizes the molecular conformation, analogous to rigidified substituents in trifluoromethyl derivatives .

Hydrogen Bonding and Crystallinity :

  • Unlike 6-hydroxybenzo[b]furan-3-one (which forms O–H···O bonds ), the target compound lacks hydroxyl groups but may exhibit weaker C–H···S/O interactions due to thienyl and ether oxygen atoms.
  • C–H···F interactions in trifluoromethyl-substituted benzo[b]thiophenes enhance thermal stability (mp > 200°C) , suggesting the target compound’s melting point could be moderated by its less-polar thienyl and propenyloxy groups.

Key Observations :
  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods for benzo[b]furan derivatives, such as cross-coupling of 3-bromo-2-acetylbenzo[b]furan with organostannanes or boronic acids .
  • Thermal Stability : The high melting point of 6-hydroxybenzo[b]furan-3-one (231°C) reflects strong hydrogen bonding , whereas the target compound’s melting point may be lower due to reduced polarity.

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